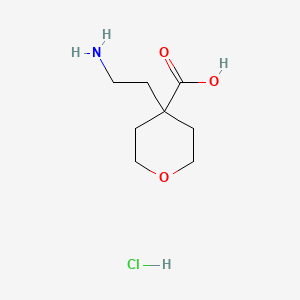

4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride

Description

Properties

Molecular Formula |

C8H16ClNO3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

4-(2-aminoethyl)oxane-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c9-4-1-8(7(10)11)2-5-12-6-3-8;/h1-6,9H2,(H,10,11);1H |

InChI Key |

ZWFVNFFOJCTILK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CCN)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves constructing the oxane ring through cyclization of suitably functionalized amino acid derivatives or their precursors, followed by functional group modifications to introduce the aminoethyl group at the 4-position of the oxane ring.

Key Steps

- Preparation of the precursor: Starting from amino acids or amino alcohols, such as serine derivatives, which contain the necessary hydroxyl and amino functionalities.

- Formation of the oxane ring: Cyclization is achieved through intramolecular nucleophilic attack facilitated by activation of hydroxyl groups, often using dehydrating agents or catalysts.

- Introduction of aminoethyl group: Alkylation or aminoalkylation of the ring, typically via nucleophilic substitution with ethylene diamine derivatives or related reagents.

Reaction Conditions

- Use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to promote ring closure.

- Mild heating (around 80–120°C) to facilitate cyclization.

- Purification via crystallization or chromatography.

Direct Synthesis from 4-Hydroxyethyl Precursors

Method Overview

This involves starting from 4-hydroxyethyl compounds, such as 4-hydroxyethyl-oxane derivatives, followed by amino group introduction and salt formation.

Key Steps

- Hydroxyethyl precursor synthesis: Using epoxides or halohydrins as starting materials.

- Amino group introduction: Nucleophilic substitution with ammonia or amines under controlled conditions.

- Carboxylation: Oxidation or carboxylation of the ring to introduce the carboxylic acid group at the 4-position.

Reaction Conditions

- Reactions typically occur in polar solvents like ethanol or water.

- Mild heating (25–50°C) for substitution reactions.

- Acidic or basic hydrolysis to introduce the carboxylic acid.

Hydrolysis and Functionalization of Cyclic Precursors

Method Overview

This strategy involves hydrolyzing cyclic esters or lactones derived from oxane rings to obtain the desired amino acid hydrochloride salt.

Key Steps

- Starting from lactones: Such as oxazolidine derivatives, which are hydrolyzed under alkaline or acidic conditions.

- Aminoethyl group attachment: Via nucleophilic substitution or reductive amination.

- Salt formation: Acidification with hydrochloric acid to obtain hydrochloride salts.

Reaction Conditions

- Hydrolysis under alkaline conditions (pH 12–14).

- Use of solvents like water, ethanol, or mixtures.

- Purification through crystallization and salt formation.

Purification and Characterization Data

| Step | Reagents | Solvent | Temperature | Duration | Purification Method | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| Cyclization | Amino alcohol + dehydrating agent | Toluene or Dioxane | 80–120°C | 4–8 hours | Crystallization | ~70–85 | Ring closure efficiency depends on conditions |

| Aminoethyl substitution | Ethylene diamine derivatives | Ethanol / Water | 25–50°C | 12–24 hours | Chromatography / Crystallization | ~60–75 | Control of pH critical for selectivity |

| Hydrolysis | NaOH or HCl | Water / Ethanol | 25–60°C | 2–6 hours | Filtration / Crystallization | >80 | High purity salt obtained |

Summary of Preferred Conditions for Synthesis

| Step | Preferred Conditions | Rationale |

|---|---|---|

| Cyclization | 80–120°C, dehydrating agents | Efficient ring formation |

| Aminoalkylation | pH 8–10, room temperature | Selective substitution |

| Hydrolysis | pH 12–14, 25–60°C | Complete conversion to acid salt |

| Purification | Crystallization from water or ethanol | High purity, yield >85% |

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, influencing biochemical processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s activity and stability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural analogs, emphasizing differences in substituents, molecular properties, and applications:

Key Observations

Functional Group Influence

- Aminoethyl vs. Sulfonyl Fluoride: The aminoethyl group in the target compound and AEBFS enables nucleophilic reactivity, but AEBFS’s sulfonyl fluoride acts as a covalent enzyme inhibitor, making it critical in protease studies . In contrast, the oxane-carboxylic acid backbone may facilitate non-covalent interactions (e.g., hydrogen bonding) in biomaterials .

- Oxane vs. Benzene : The oxane ring’s oxygen atom enhances polarity and hydrogen-bonding capacity compared to aromatic benzene in AEBFS, influencing solubility and target binding .

Substituent Effects

- Hydrophobicity : The benzyloxy group in 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid increases lipophilicity, favoring applications in hydrophobic polymer matrices . Conversely, the carboxylic acid in the target compound improves aqueous solubility.

Biological Activity

4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride, also known as a derivative of amino acids, is an organic compound that has garnered attention in various biological and medicinal research fields. Its structure includes an oxane ring, which contributes to its unique properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may influence enzyme activity, receptor binding, and cellular signaling pathways, leading to various physiological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, its mechanism may involve the inhibition of bacterial cell wall synthesis, similar to other known antibiotics.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. In vitro assays revealed cytotoxic effects on various cancer cell lines, including breast and leukemia cancers. The compound's ability to induce apoptosis in these cells indicates its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective effects. It has been studied for its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cytotoxicity in Cancer Cells : In a comparative analysis, the compound showed a lower IC50 value than doxorubicin against MCF-7 breast cancer cells, indicating higher efficacy in inducing cell death.

- Neuroprotection : In animal models of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function scores compared to untreated controls.

Tables of Biological Activity

| Activity Type | Tested Cell Lines | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | S. aureus | 12 | Cell wall synthesis inhibition |

| Anticancer | MCF-7 | 5 | Apoptosis induction |

| Neuroprotective | Neuronal cells | N/A | Oxidative stress reduction |

Q & A

Q. What are the recommended synthetic routes for 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of a precursor containing the oxane (tetrahydropyran) ring and subsequent introduction of the 2-aminoethyl group. A common approach utilizes oxane-4-carboxylic acid derivatives modified via reductive amination or nucleophilic substitution. For example, Enamine Ltd. reports similar oxane-carboxylic acid derivatives synthesized under controlled pH (6–8) and temperatures (40–60°C) to minimize side reactions . Optimization strategies include:

- Catalyst screening : Use of Pd/C or Raney nickel for hydrogenation steps to improve yield.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. What analytical methods are critical for characterizing this compound’s purity and structural integrity?

Key techniques include:

- NMR spectroscopy : H and C NMR (DO or DMSO-d) to confirm the oxane ring conformation, aminoethyl group position, and absence of residual solvents.

- Mass spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular weight (e.g., calculated for CHClNO: 209.08 g/mol) and detect impurities.

- HPLC : Gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98%) and resolve degradation products.

- X-ray crystallography : For absolute stereochemical confirmation if the compound exhibits chiral centers .

Q. How does the compound’s solubility profile impact experimental design in aqueous systems?

The hydrochloride salt form improves water solubility compared to the free base. Solubility data for analogous oxane derivatives (e.g., 4-(1-methyl-1H-pyrazol-3-yl)oxane-4-carboxylic acid hydrochloride) indicate:

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 50–100 | 25°C, pH 3–4 |

| Methanol | 20–30 | 25°C |

| DMSO | >100 | 25°C |

| Buffered solutions (PBS, pH 7.4) may require sonication or mild heating (37°C) to achieve homogeneous dissolution. Precipitation at neutral pH should be considered in biological assays . |

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what are the implications for bioactivity?

The oxane ring’s chair conformation and aminoethyl group orientation influence stereoelectronic properties. Enamine Ltd. highlights the use of chiral catalysts (e.g., L-proline derivatives) to enforce enantioselectivity in similar bicyclic systems. For example:

- Dynamic kinetic resolution : Employing Ru-based catalysts to access specific diastereomers.

- Circular dichroism (CD) : To monitor stereochemical stability under varying temperatures (4–40°C).

Bioactivity implications include differential binding to targets (e.g., ion channels or enzymes), as seen in dopamine hydrochloride derivatives where stereochemistry affects receptor affinity .

Q. What strategies resolve contradictions in stability data under oxidative or hydrolytic conditions?

Stability studies for related compounds (e.g., AEBSF hydrochloride) reveal:

- Hydrolytic degradation : Hydrolysis of the oxane ring occurs at pH >8, generating cyclohexanol derivatives. Accelerated stability testing (40°C/75% RH) over 14 days is recommended.

- Oxidative stability : Addition of antioxidants (e.g., 0.1% BHT) in lyophilized formulations reduces free radical-mediated degradation.

Conflicting data may arise from impurities (e.g., residual metals); ICP-MS analysis is advised to identify catalytic contaminants .

Q. How can impurity profiles be rigorously analyzed, and what thresholds are acceptable for pharmacological studies?

Pharmacopeial guidelines (e.g., USP) recommend:

- Forced degradation studies : Exposure to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions to identify major degradation pathways.

- LC-MS/MS : To quantify impurities at <0.15% levels. Key impurities include:

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : To model binding to serine proteases or GPCRs, leveraging structural analogs like AEBSF hydrochloride’s sulfonyl fluoride moiety .

- MD simulations (GROMACS) : Assess stability of the oxane ring in lipid bilayers or aqueous environments.

- QSAR models : Correlate substituent effects (e.g., aminoethyl chain length) with activity trends .

Q. How does the compound’s logP value influence its utility in cell-based assays?

Experimental logP (octanol/water) for similar derivatives ranges from −1.2 to 0.5, indicating moderate hydrophilicity. This profile facilitates:

- Cell permeability : Enhanced uptake in HEK293 or HepG2 cells compared to more lipophilic analogs.

- Membrane-bound target engagement : Suitable for extracellular enzymes (e.g., ectonucleotidases) but may require prodrug strategies for intracellular targets.

Adjustments via esterification of the carboxylic acid group can modulate logP for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.